2-Fluorophenanthridin-6(5h)-one
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Overview
Description
2-Fluorophenanthridin-6(5h)-one is a fluorinated derivative of phenanthridine, a significant fused nitrogen-heterocycle. Phenanthridine and its derivatives are known for their presence in many bioactive alkaloids, pharmaceuticals, natural products, and functional material molecules . The fluorine atom in this compound introduces unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenanthridin-6(5h)-one can be achieved through various methods. One common approach involves the radical addition/cyclization/aromatization of 2-isocyanobiphenyls with diarylphosphine oxides under photocatalytic conditions. This method uses low-cost Rose Bengal as a catalyst and sustainable air as a terminal oxidant at room temperature, providing the desired products in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up laboratory methods for industrial purposes. This includes the use of metal-free conditions and environmentally friendly oxidants.
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenanthridin-6(5h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of fluorinated phenanthridine derivatives.
Scientific Research Applications
2-Fluorophenanthridin-6(5h)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential bioactivity. Fluorinated compounds often exhibit enhanced biological properties, making them candidates for drug development.
Medicine: The compound’s potential anticancer and antimicrobial properties are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is explored for its use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluorophenanthridin-6(5h)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluorophenanthridin-6(5h)-one include other fluorinated phenanthridine derivatives, such as:
- 2-Chlorophenanthridin-6(5h)-one
- 2-Bromophenanthridin-6(5h)-one
- 2-Iodophenanthridin-6(5h)-one
Uniqueness
What sets this compound apart from its analogs is the presence of the fluorine atom. Fluorine’s high electronegativity and small size significantly influence the compound’s chemical reactivity and biological activity. This makes this compound a unique and valuable compound for various scientific applications.
Properties
Molecular Formula |
C13H8FNO |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-fluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8FNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) |
InChI Key |
UURCMOAGDQUQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
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